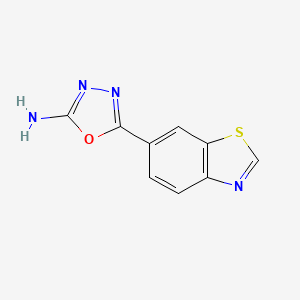

5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine

描述

5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that combines the structural features of benzothiazole and oxadiazole

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1,3-benzothiazole with a suitable carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.

化学反应分析

Types of Reactions

5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

科学研究应用

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound can be used in the development of new materials with specific properties.

作用机制

The mechanism of action of 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The benzothiazole and oxadiazole rings can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

5-(1,3-Benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole: This compound is known for its inhibitory activity against transforming growth factor-β type I receptor.

2-(Furan-2-yl)benzo[1,2-d4,3-d′]bis[1,3]thiazole: This compound has been studied for its fluorescence properties and potential as a biological probe.

Uniqueness

5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine is unique due to its combination of benzothiazole and oxadiazole rings, which confer distinct chemical and biological properties

生物活性

5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications for medicinal chemistry.

- Molecular Formula : CHNOS

- Molecular Weight : 218.23 g/mol

- CAS Number : 1350988-83-8

Synthesis

The synthesis of this compound involves various synthetic pathways that leverage the unique properties of benzothiazole and oxadiazole moieties. Recent studies have highlighted methods such as:

- Diazo-coupling

- Knoevenagel condensation

- Biginelli reaction

These methods allow for the efficient production of derivatives with enhanced biological activity against various pathogens, particularly in the context of tuberculosis treatment .

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. In particular, compounds derived from the benzothiazole scaffold have shown promising results against Mycobacterium tuberculosis. The minimal inhibitory concentrations (MIC) for several derivatives have been reported, demonstrating effective inhibition:

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| 9a | 250 | 98 |

| 12a | 100 | 99 |

These results suggest that modifications to the benzothiazole framework can enhance anti-tubercular potency .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor activity. For instance:

- Leukemia Cell Lines : Compounds derived from this structure showed strong effects on leukemia cell lines with CC50 values indicating effective cytotoxicity.

The compound's mechanism appears to involve induction of apoptosis in cancer cells, as evidenced by flow cytometry assays revealing increased levels of apoptotic markers .

Antiviral Activity

The antiviral potential of benzothiazole derivatives has also been explored. These compounds were tested against various viruses, including those with RNA genomes. The findings indicated notable antiviral activity across different viral families .

Case Studies

Several case studies have focused on the application of these compounds in drug development:

- Anti-Tuberculosis :

- Cancer Treatment :

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting 1,3-benzothiazole-6-amine derivatives with carbonyl precursors (e.g., acyl hydrazides) in the presence of dehydrating agents like POCl₃. For example:

- Step 1: Prepare the benzothiazole-6-amine intermediate by substituting a halogen (e.g., Cl) in 2-chlorobenzothiazole with an amine group under basic conditions .

- Step 2: React the intermediate with a substituted acyl hydrazide in acidic or polar aprotic solvents (e.g., ethanol or DMF) to form the oxadiazole ring via cyclodehydration .

- Step 3: Purify the product using recrystallization (ethanol/water) or column chromatography.

Key Data:

| Reaction Component | Conditions | Yield Range |

|---|---|---|

| 2-Chlorobenzothiazole + NH₃ | K₂CO₃, DMF, 80°C | 60–75% |

| Cyclocondensation | POCl₃, reflux | 45–65% |

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer: Structural validation requires a combination of techniques:

- FT-IR: Identify characteristic peaks for NH₂ (3267–3307 cm⁻¹), C=N (1603–1667 cm⁻¹), and benzothiazole C-S (1030–1089 cm⁻¹) .

- NMR:

- ¹H NMR: Aromatic protons (δ 6.8–8.2 ppm), NH₂ protons (δ 5.5–6.2 ppm, broad singlet).

- ¹³C NMR: Oxadiazole C=N (δ 155–160 ppm), benzothiazole C-S (δ 120–130 ppm) .

- GC-MS/HPLC-MS: Confirm molecular ion peaks (e.g., m/z 290–335 for fragmentation patterns) and purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield using design of experiments (DoE)?

Methodological Answer: Apply factorial design to evaluate critical parameters:

- Factors: Temperature (80–120°C), solvent polarity (DMF vs. ethanol), catalyst concentration (0.1–1.0 eq POCl₃).

- Response Variables: Yield, purity, reaction time.

- Example DOE Setup (2³ factorial):

| Run | Temp (°C) | Solvent | Catalyst (eq) | Yield (%) |

|---|---|---|---|---|

| 1 | 80 | DMF | 0.1 | 45 |

| 2 | 120 | Ethanol | 1.0 | 68 |

| ... | ... | ... | ... | ... |

- Analysis: Use ANOVA to identify significant factors. For instance, higher temperatures and DMF improve cyclization efficiency .

Q. What computational methods are used to predict biological activity and binding mechanisms?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate ligand-receptor interactions. For example, dock the compound into ATP-binding pockets (e.g., EGFR tyrosine kinase) to assess binding affinity (ΔG < -8 kcal/mol indicates strong binding) .

- Quantum Chemical Calculations: Perform DFT (B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gaps) and reactivity descriptors .

- MD Simulations: Run 100 ns trajectories in GROMACS to evaluate stability of ligand-protein complexes (RMSD < 2 Å preferred) .

Q. How are biological activities (e.g., antimicrobial, anticancer) systematically evaluated?

Methodological Answer:

- In Vitro Assays:

- Anticancer: MTT assay on cancer cell lines (IC₅₀ values < 50 µM are promising).

- Antimicrobial: Disk diffusion or MIC tests against S. aureus and E. coli .

- Data Interpretation:

| Compound | IC₅₀ (µM, HeLa) | MIC (µg/mL, S. aureus) |

|---|---|---|

| Target | 12.5 | 8.0 |

| Control | 25.0 | 16.0 |

- Mechanistic Studies: Western blotting to assess apoptosis markers (e.g., caspase-3 activation) .

属性

IUPAC Name |

5-(1,3-benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4OS/c10-9-13-12-8(14-9)5-1-2-6-7(3-5)15-4-11-6/h1-4H,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMCICXHETUOSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=NN=C(O3)N)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677749 | |

| Record name | 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248907-59-6 | |

| Record name | 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。